molecular formula C20H18N2O2S B2369608 Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-52-7

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2369608
CAS No.: 477854-52-7
M. Wt: 350.44
InChI Key: VXDDMNWJERCSQR-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C15H16N2O2S2. It is a pyrimidine derivative that features a sulfanyl group attached to a phenyl ring, which is further connected to an ethyl ester group.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-24-20(23)17-13-21-18(15-7-5-4-6-8-15)22-19(17)25-16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDDMNWJERCSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 4-methylbenzenethiol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions for several hours . The general reaction scheme is as follows:

    Step 1: 4-methylbenzenethiol + ethyl 4-bromobutanoate + K2CO3 → Ethyl 4-[(4-methylphenyl)sulfanyl]butanoate

    Step 2: Further reactions involving pyrimidine derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and pyrimidine groups. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine-5-carboxylate
  • Ethyl 4-[(4-methylphenyl)sulfanyl]butanoate

Uniqueness

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine core, coupled with the sulfanyl and phenyl groups, makes it a versatile compound for various applications .

Biological Activity

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, with the CAS number 477854-52-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}N2_2O2_2S
  • Molecular Weight : 350.43 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring substituted with a sulfanyl group and phenyl moieties, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. The specific synthetic pathway has been documented in various studies, highlighting the importance of optimizing reaction conditions for yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial activities. This compound has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast)10
HT-29 (Colon)8

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound, against multidrug-resistant strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents.
  • Case Study on Anticancer Potential : Research by Johnson et al. (2024) focused on the anticancer effects of this compound on human breast cancer cells. The study revealed that treatment with this compound led to significant reductions in cell viability, suggesting potential for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution at the pyrimidine ring or coupling of pre-functionalized fragments. Key steps include:

  • Step 1 : Formation of the pyrimidine core via Biginelli-like cyclization or modified Hantzsch reactions using thiourea derivatives and β-keto esters.
  • Step 2 : Sulfanyl group introduction via thiol-aryl halide coupling under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and catalysts like CuI for efficient cross-coupling. Monitor reaction progress via TLC or HPLC to terminate at peak intermediate stability .

Q. How can the structural integrity and purity of this compound be validated experimentally?

  • Methodological Answer : Employ a combination of:

  • X-ray Crystallography : Solve the crystal structure using SHELXL (via SHELX suite) to confirm bond lengths, angles, and stereochemistry. For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 28.325 Å, β = 121.61°) are common for related pyrimidine derivatives .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., sulfanyl protons at δ 2.4–3.1 ppm, ester carbonyls at ~170 ppm). IR can confirm functional groups (e.g., C=O at ~1720 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity, particularly in kinase inhibition or antimicrobial applications?

  • Methodological Answer :

  • SAR Workflow :

Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl or trifluoromethyl groups) to assess electronic effects.

Biological Assays : Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization or ATPase assays.

Data Correlation : Use statistical tools (e.g., PCA) to link substituent electronegativity or steric bulk to IC₅₀ values. For example, trifluoromethyl groups enhance lipophilicity and target binding in related compounds .

Q. How can computational modeling (e.g., molecular docking) predict binding modes of this compound with biological targets like protein kinases?

  • Methodological Answer :

  • Protocol :

Target Preparation : Retrieve kinase structures (e.g., PDB ID 1M17) and remove water/ligands using PyMOL.

Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on sulfanyl and ester groups as hydrogen bond donors/acceptors.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ data. For example, a ΔG ≤ −8 kcal/mol correlates with nM-level activity in pyrimidine-based inhibitors .

Q. How should researchers address contradictory bioactivity data across studies (e.g., divergent IC₅₀ values in kinase assays)?

  • Methodological Answer :

  • Root-Cause Analysis :

Assay Conditions : Compare buffer pH, ATP concentrations, and temperature (e.g., 25°C vs. 37°C).

Compound Stability : Test degradation via LC-MS under assay conditions; ester hydrolysis can reduce potency.

Statistical Validation : Use Bland-Altman plots or inter-lab reproducibility studies to identify systematic errors. For instance, discrepancies in IC₅₀ values ≥10-fold may indicate assay protocol variability .

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